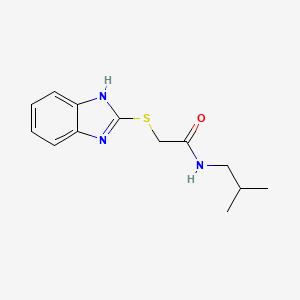

2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its interaction with various biological targets .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent .Molecular Structure Analysis

The benzimidazole ring system is planar and aromatic, capable of participating in pi stacking interactions. It features two nitrogen atoms, making it a versatile scaffold for binding to various biological targets .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, particularly at the nitrogen atoms, to form a wide range of compounds with potential biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substitution patterns. In general, these compounds are stable and can exhibit a range of polarities .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Antimicrobial Properties

Metal Ion Chelation

Anti-inflammatory Properties

Photophysical Properties

Organic Synthesis

Sigma-Aldrich Microwave Induced Efficient Synthesis Benchchem

Wirkmechanismus

Target of Action

The primary target of 2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide is human glucokinase (GK) . GK is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes, playing a crucial role in glucose metabolism .

Mode of Action

The compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the active site of an enzyme, inducing a conformational change that enhances the enzyme’s activity. In this case, 2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide increases the catalytic action of GK .

Biochemical Pathways

The activation of GK by 2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide enhances the conversion of glucose to glucose-6-phosphate, a critical step in the glycolysis pathway . This increased activity can lead to downstream effects such as enhanced glucose uptake and utilization, potentially beneficial in conditions like type-2 diabetes .

Result of Action

The activation of GK by 2-(1H-benzimidazol-2-ylthio)-N-isobutylacetamide can lead to enhanced glucose metabolism . This could potentially lower blood glucose levels, making it a potential therapeutic agent for conditions like type-2 diabetes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methylpropyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9(2)7-14-12(17)8-18-13-15-10-5-3-4-6-11(10)16-13/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJFGRDQFYNYMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CSC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-methylpropyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]nicotinonitrile](/img/structure/B5715094.png)

![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)

![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)

![1-(4-{4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5715137.png)

![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)

![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)